Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate is an organic compound that belongs to the class of aryl sulfates. It is characterized by a methoxy group and a sulfooxy group attached to a phenyl ring, making it relevant in various chemical and biological applications. The compound has gained attention for its potential uses in pharmaceuticals and as a building block in organic synthesis.
The compound can be synthesized through various chemical methods, primarily involving the esterification of corresponding cinnamic acid derivatives. The synthesis routes typically include the use of specific reagents and conditions to achieve the desired product.
Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate is classified under:
The synthesis of Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate can be achieved through several methods, with one common route being the esterification of a cinnamic acid derivative.
Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate has a complex molecular structure characterized by:
The compound's structural representation can be described using various notations:
COC1=CC(=CC(=C1OS(=O)(=O)O)OC)C=CC(=O)OC
InChI=1S/C12H14O8S/c1-17-9-6-8(4-5-11(13)19-3)7-10(18-2)12(9)20-21(14,15)16/h4-7H,1-3H3,(H,14,15,16)
Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets within biological systems:
Property | Data |
---|---|
State | Not Available |
Solubility | Soluble in organic solvents |
Property | Data |
---|---|
Melting Point | Not Available |
Boiling Point | Not Available |
pH | Not Available |
The compound is characterized as an extremely weak basic (essentially neutral), based on its pKa values .
Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate has several applications across different fields:
This compound exemplifies the intersection of organic chemistry and practical applications in science and industry, highlighting its significance in ongoing research and development efforts.
CAS No.: 70644-19-8
CAS No.: 526-97-6
CAS No.: 57296-04-5
CAS No.: 18777-73-6
CAS No.: 403640-27-7
CAS No.: 1152-76-7